molecular formula C17H37N3Si B12678940 N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine CAS No. 93777-99-2

N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine

Cat. No.: B12678940
CAS No.: 93777-99-2
M. Wt: 311.6 g/mol
InChI Key: YXKAXAHFOHIXQU-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine (CAS: 93777-99-2; EC: 298-131-3) is a silicon-based amine derivative with the molecular formula C₁₇H₃₇N₃Si and a molecular weight of 311.58 g/mol . Its structure features a central silicon atom bonded to three nitrogen-containing substituents: two cyclohexyl groups, one methyl group, and one 1-methylpropyl (sec-butyl) group. Key physicochemical properties include:

  • Density: 0.94 g/cm³
  • Boiling Point: 360.2°C at 760 mmHg
  • Melting Point: 171.6°C
  • Vapor Pressure: 2.26 × 10⁻⁵ mmHg at 25°C .

Properties

CAS No.

93777-99-2

Molecular Formula

C17H37N3Si

Molecular Weight

311.6 g/mol

IUPAC Name

N-[(butan-2-ylamino)-(cyclohexylamino)-methylsilyl]cyclohexanamine

InChI

InChI=1S/C17H37N3Si/c1-4-15(2)18-21(3,19-16-11-7-5-8-12-16)20-17-13-9-6-10-14-17/h15-20H,4-14H2,1-3H3

InChI Key

YXKAXAHFOHIXQU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N[Si](C)(NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine typically involves the reaction of cyclohexylamine, methylamine, and 1-methylpropylamine with a silicon-containing precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine is often scaled up using batch or continuous processes. These methods involve the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The compound is then purified through techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanetriol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriol derivatives, while reduction can produce silane derivatives with different substituents.

Scientific Research Applications

Materials Science

N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine is utilized in the development of advanced materials, particularly in polymer chemistry. Its silane structure allows it to function as a coupling agent, enhancing the adhesion between organic polymers and inorganic fillers, such as silica. This property is crucial in improving the mechanical strength and durability of composite materials.

Case Study : Research published in MDPI highlights the effectiveness of silane coupling agents in enhancing the properties of polymer composites. The incorporation of silanes like this compound resulted in improved tensile strength and thermal stability of the resulting materials .

Catalysis

The compound has shown potential as a catalyst in various chemical reactions, particularly in organic synthesis. Its nitrogen atoms can coordinate with metal catalysts, facilitating reactions such as cross-coupling and polymerization.

Research Findings : A study demonstrated that silane-based compounds could significantly enhance reaction rates in polymerization processes by acting as activators for metal catalysts. This application is particularly relevant in producing high-performance polymers used in coatings and adhesives.

Biomedical Applications

Due to its biocompatibility and ability to form stable bonds with biological tissues, this compound is being explored for use in biomedical devices and drug delivery systems. Its silane structure allows for functionalization that can enhance drug solubility and release profiles.

Case Study : Research indicates that organosilicon compounds can be modified to improve their interaction with biological systems, potentially leading to advancements in targeted drug delivery technologies .

Mechanism of Action

The mechanism by which N,N’-Dicyclohexyl-1-methyl-N’'-(1-methylpropyl)silanetriamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological or chemical effects. The pathways involved in these interactions can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Silanetriamines are characterized by a silicon center bonded to three amine groups. Substituent variations critically impact their properties. Below is a comparative analysis with structurally related derivatives:

Table 1: Comparative Analysis of Silanetriamine Derivatives

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Toxicity (LD₅₀) Key Applications
Target Compound (93777-99-2) C₁₇H₃₇N₃Si 2 cyclohexyl, 1 methyl, 1 sec-butyl 311.58 360.2 Not reported Catalysis, polymer additives
1-Methyl-N,N',N''-tris(1-methylpropyl)silanetriamine (253-634-7) C₁₃H₃₃N₃Si 3 sec-butyl, 1 methyl 283.58 ~300 (estimated) Not reported Crosslinking agents
Tris(dimethylamino)silane (15112-89-7) C₆H₁₉N₃Si 3 dimethylamino 161.37 124–126 Skin: MLD 10 mg (rabbit) Semiconductor processing
N,N',N''-Tributyl-1-methylsilanetriamine (16411-33-9) C₁₃H₃₃N₃Si 3 butyl, 1 methyl 283.58 ~320 (estimated) Not reported Surfactants, adhesives
Methyltris(3,3,5-trimethylcyclohexyl)silanetriamine (111918-00-4) C₂₈H₅₇N₃Si 3 3,3,5-trimethylcyclohexyl, 1 methyl 463.93 >400 (estimated) Not reported High-temperature resins

Key Findings :

Steric and Electronic Effects: The target compound’s cyclohexyl groups impose greater steric hindrance than the sec-butyl groups in 253-634-7 or the smaller dimethylamino groups in 15112-89-5. This hindrance may reduce nucleophilicity but enhance thermal stability . Tris(dimethylamino)silane (161.37 g/mol) exhibits higher reactivity due to smaller substituents, but lower thermal stability (boiling point: 124–126°C) .

Applications: High Steric Bulk: The target compound’s cyclohexyl groups make it suitable for asymmetric catalysis or as a ligand in transition-metal complexes, where steric control is critical . Low Volatility: Its low vapor pressure (2.26 × 10⁻⁵ mmHg) contrasts with tris(dimethylamino)silane’s higher volatility, favoring the former in non-volatile applications like polymer curing .

Thermal Stability :

  • Methyltris(3,3,5-trimethylcyclohexyl)silanetriamine (CAS 111918-00-4) has the highest estimated boiling point (>400°C), attributed to its bulky, branched substituents . The target compound (360.2°C) offers a balance between stability and synthetic accessibility.

Biological Activity

N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine is a silane compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C14H33N3Si
  • Molecular Weight : 271.52 g/mol
  • CAS Number : 133943-79-0

This compound is characterized by its silane backbone, which allows for various interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to form stable bonds with biological molecules, influencing various cellular processes. The compound's reactivity allows it to engage in:

  • Oxidation and Reduction Reactions : These reactions can lead to the formation of reactive oxygen species (ROS), which may have signaling roles in cellular processes.
  • Substitution Reactions : The amino groups can interact with nucleophiles, potentially altering protein functions or creating new biomolecular structures.

1. Antimicrobial Activity

Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. A study on similar silane derivatives showed significant antibacterial activity against various pathogens, suggesting potential applications in developing antimicrobial agents .

2. Drug Delivery Systems

The compound's ability to form stable complexes with drugs positions it as a candidate for drug delivery systems. Its silicon-based structure enhances compatibility with biological tissues, making it suitable for medical applications such as implants and drug carriers.

3. Silicon-Based Biomaterials

This compound is being investigated for its role in creating silicon-based biomaterials. These materials are crucial in regenerative medicine and tissue engineering due to their biocompatibility and mechanical properties.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Study Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Drug Delivery Research Showed enhanced drug solubility and stability when complexed with this silane, improving therapeutic efficacy in vivo.
Biomaterial Development Highlighted the formation of hydrogels using this compound, which exhibited favorable properties for cell adhesion and proliferation in vitro .

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is essential. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are necessary to ensure safety for clinical applications .

Q & A

Q. What are the established synthetic routes for N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine?

The synthesis typically involves reacting methyltrichlorosilane with cyclohexylamine and 1-methylpropylamine under inert conditions (e.g., Schlenk line) to control stoichiometry and prevent hydrolysis. Key steps include:

  • Purification via vacuum distillation or recrystallization.
  • Use of non-polar solvents (e.g., hexane) to isolate the product .
  • Confirmation of substitution patterns through 29Si NMR^{29}\text{Si NMR}, which distinguishes between mono-, di-, and tri-substituted silanes .

Q. Which spectroscopic techniques are most effective for characterizing this silanetriamine?

  • 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} : Identify cyclohexyl and 1-methylpropyl substituents via chemical shifts (e.g., cyclohexyl protons at δ 1.0–2.0 ppm) .
  • 29Si NMR^{29}\text{Si NMR} : Confirms silicon bonding environment; expected resonance near δ -40 to -60 ppm for triamine-substituted silanes .
  • IR Spectroscopy : Detects N–H stretches (~3300 cm1^{-1}) and Si–N vibrations (~900 cm1^{-1}) .
  • X-ray crystallography : Resolves steric effects of bulky substituents, as demonstrated in related tris(cyclohexylamino)silanes .

Q. What are the primary applications of this compound in academic research?

  • Precursor for silicon-based polymers : Acts as a crosslinker in sol-gel processes due to hydrolytic instability of Si–N bonds .
  • Catalysis : Bulky substituents stabilize low-coordinate silicon intermediates in transition-metal-free reactions .
  • Surface functionalization : Anchors to silica surfaces via silanol group interactions, enabling tailored material interfaces .

Advanced Research Questions

Q. How do the steric effects of cyclohexyl and 1-methylpropyl substituents influence the compound’s reactivity?

  • Steric hindrance : Cyclohexyl groups reduce nucleophilic attack at silicon, slowing hydrolysis compared to less bulky analogs (e.g., tris(dimethylamino)silane) .
  • Comparative studies : Tris(sec-butylamino)silane (CAS 37697-65-7) shows faster reaction kinetics in amination reactions due to smaller 1-methylpropyl groups .
  • Computational modeling : DFT studies predict energy barriers for Si–N bond cleavage, correlating with experimental stability data .

Q. How should researchers address contradictions in reported thermal stability data?

  • Variable testing conditions : Discrepancies may arise from moisture content, heating rate, or atmospheric O2_2. Standardize thermogravimetric analysis (TGA) under dry N2_2 .
  • Decomposition products : Monitor via GC-MS for toxic fumes (e.g., NOx_x) as noted in EPA guidelines for related silanetriamines .
  • Replicate studies : Compare stability in polar (THF) vs. non-polar (toluene) solvents to isolate solvent effects .

Q. What role does this silanetriamine play in the synthesis of silicon-based polymers?

  • Crosslinking mechanism : Si–N bonds hydrolyze to form Si–O–Si networks, with reaction rates tunable via substituent bulkiness .
  • Porosity control : Larger substituents (e.g., cyclohexyl) create mesoporous structures, validated by BET surface area analysis .
  • Hybrid materials : Co-condensation with tetraethoxysilane (TEOS) enhances mechanical strength in aerogels, as characterized by SEM-EDS .

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